molecular formula C20H13Cl2NO4 B12462603 2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid

2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid

Cat. No.: B12462603
M. Wt: 402.2 g/mol
InChI Key: KWBPQMPYHHFYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with phenyl isocyanate to form an intermediate, which is then reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may interfere with the synthesis of certain proteins or disrupt cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural elements.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

    2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a dichlorophenoxy group.

Uniqueness

2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13Cl2NO4

Molecular Weight

402.2 g/mol

IUPAC Name

2-[[4-(2,4-dichlorophenoxy)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H13Cl2NO4/c21-12-5-10-18(17(22)11-12)27-14-8-6-13(7-9-14)23-19(24)15-3-1-2-4-16(15)20(25)26/h1-11H,(H,23,24)(H,25,26)

InChI Key

KWBPQMPYHHFYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.